molecular formula C30H43NO9 B3037782 Altamycin A CAS No. 60202-22-4

Altamycin A

Cat. No.: B3037782
CAS No.: 60202-22-4
M. Wt: 561.7 g/mol
InChI Key: JGSMKBMTPOIJDI-BFDXHBRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Altamycin A is a useful research compound. Its molecular formula is C30H43NO9 and its molecular weight is 561.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Developmental Psychology Research Methods :

    • Title : Testing the degree of cross-sectional and longitudinal dependence between two discrete dynamic processes.
    • Summary : This paper discusses associative latent transition analysis (ALTA), a model used to test hypotheses about the degree to which change in two discrete latent variables is related. It is particularly relevant in developmental research where multiple processes or constructs are studied simultaneously.
    • Source : Flaherty, 2008.
  • Role of Alternative Splicing in Stem Cell Differentiation :

    • Title : Alternative Splicing in the Differentiation of Human Embryonic Stem Cells into Cardiac Precursors.
    • Summary : This study utilized exon-level microarray expression data from undifferentiated human embryonic stem cells and cardiac and neural precursors to identify splice isoforms with specific differentiation expression patterns, revealing potential mechanisms that influence lineage commitment.
    • Source : Salomonis et al., 2009.
  • Effect of Anisomycin on Protein Synthesis :

    • Title : Time course and efficiency of protein synthesis inhibition following intracerebral and systemic anisomycin treatment.
    • Summary : The study illustrates the effects of anisomycin on protein synthesis in different brain regions of mice, revealing variations in the impact based on modes of application (subcutaneous, intraperitoneal, local microinfusions).
    • Source : Wanisch & Wotjak, 2008.
  • Efficacy of Fosfomycin in Various Infections :

    • Title : Fosfomycin: use beyond urinary tract and gastrointestinal infections.
    • Summary : This literature review compiles evidence on the effectiveness and safety of fosfomycin in treating various gram-positive and gram-negative bacterial infections beyond its traditional use.
    • Source : Falagas et al., 2008.

Mechanism of Action

Target of Action

The primary target of Altamycin A is the cytochrome c reductase enzyme . This enzyme plays a crucial role in the electron transport chain, a key process in cellular respiration.

Mode of Action

This compound acts as an inhibitor of cellular respiration , specifically oxidative phosphorylation . It binds to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol in the Qi site . This disrupts the Q-cycle of enzyme turnover, effectively halting cellular respiration .

Biochemical Pathways

By inhibiting cytochrome c reductase, this compound disrupts the electron transport chain , a key biochemical pathway in the cell . This disruption affects the cell’s ability to produce ATP, the main energy currency of the cell, leading to a decrease in cellular energy levels.

Result of Action

The inhibition of cellular respiration by this compound leads to a decrease in ATP production . This can have a variety of effects on the cell, depending on the cell type and the energy demands of the cell. In some cases, this can lead to cell death, making this compound potentially useful as a therapeutic agent.

Safety and Hazards

Altamycin A is classified as an extremely hazardous substance in the United States . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities . It is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure .

Future Directions

The antimycin A-sensitive pathway of cyclic electron flow, which Altamycin A is a part of, has been a subject of extensive debate and research . Future research may focus on further understanding this pathway and the role of this compound in it .

Biochemical Analysis

Biochemical Properties

Altamycin A plays a significant role in biochemical reactions, particularly in inhibiting the growth of pathogenic fungi . It interacts with various enzymes and proteins within fungal cells, disrupting their normal functions. One of the key interactions is with the enzyme cytochrome c reductase, where this compound binds to the Qi site, inhibiting the reduction of ubiquinone to ubiquinol . This disruption in the electron transport chain leads to a halt in ATP production, ultimately causing cell death .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In fungal cells, it inhibits aerobic respiration by targeting the electron transport chain . This inhibition leads to an increase in reactive oxygen species (ROS) production, overwhelming the cell’s antioxidant defenses and resulting in oxidative stress and cell death . Additionally, this compound affects cell signaling pathways and gene expression, further contributing to its antifungal activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Qi site of cytochrome c reductase, a key enzyme in the mitochondrial electron transport chain . By inhibiting this enzyme, this compound disrupts the Q-cycle, preventing the reduction of ubiquinone to ubiquinol . This disruption leads to a cessation of ATP production and an increase in ROS, which damages cellular components and induces cell death . This compound also affects gene expression by modulating the activity of transcription factors involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its antifungal activity for several weeks, but its potency may decrease with prolonged storage . In vitro studies have demonstrated that this compound can induce long-term changes in cellular function, including persistent oxidative stress and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, the compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where doses above a certain level result in a rapid increase in adverse effects . These findings highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role in inhibiting the electron transport chain . The compound interacts with enzymes such as cytochrome c reductase, disrupting the normal flow of electrons and leading to a buildup of metabolic intermediates . This disruption affects metabolic flux and can alter the levels of various metabolites, contributing to its antifungal activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to accumulate in the mitochondria, where it exerts its primary effects on the electron transport chain . This localization is facilitated by its affinity for mitochondrial membranes and its ability to cross cellular barriers .

Subcellular Localization

This compound predominantly localizes to the mitochondria, where it targets the electron transport chain . This subcellular localization is crucial for its activity, as it allows the compound to directly interact with cytochrome c reductase and other components of the mitochondrial respiratory chain . The targeting of this compound to the mitochondria is likely mediated by specific signals or post-translational modifications that direct it to this organelle .

Properties

IUPAC Name

3-[4-[(2E,4E,6E,8E)-11-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-8,10,12-trimethyltrideca-2,4,6,8-tetraenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43NO9/c1-17(2)29(40-25-16-23(33)27(36)20(5)39-25)19(4)15-18(3)11-9-7-8-10-12-22(32)26-28(37)21(13-14-24(34)35)31(6)30(26)38/h7-12,15,17,19-21,23,25,27,29,32-33,36H,13-14,16H2,1-6H3,(H,34,35)/b8-7+,11-9+,12-10+,18-15+,26-22?/t19?,20-,21?,23+,25+,27-,29?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSMKBMTPOIJDI-BFDXHBRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.